molecular formula C14H9N3 B2434840 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 906816-19-1

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Cat. No. B2434840
CAS RN: 906816-19-1
M. Wt: 219.247
InChI Key: UTHJIZFNCKIADR-UHFFFAOYSA-N
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Description

“3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” is a compound that has been used in various chemical reactions . It has been utilized as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .


Synthesis Analysis

The synthesis of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” involves various chemical reactions . For instance, it has been used in the preparation of novel substituted 3-(4-((1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-ones .


Molecular Structure Analysis

The molecular structure of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” has been analyzed using various spectroscopic techniques . For example, IR, 1 H NMR, 13 C NMR, and Mass spectral data have been used to characterize the compound .


Chemical Reactions Analysis

“3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” has been involved in various chemical reactions . For instance, it has been used in the synthesis of novel 2-chloro-3- (1 H -benzo [ d ]imidazol-2-yl)quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” have been analyzed using various techniques . For instance, IR, 1 H NMR, 13 C NMR, and Mass spectral data have been used to characterize the compound .

Scientific Research Applications

Coordination Polymers and Porous Frameworks

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives have been utilized in the synthesis and structure analysis of coordination polymers. These polymers exhibit a variety of unique topologies and properties, such as selective gas adsorption and magnetic studies. For instance, a three-dimensional Co(II) coordination polymer, constructed using an unsymmetrical ligand derived from 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, demonstrated unprecedented structural properties (Agarwal & Bharadwaj, 2015). Similarly, coordination polymers with Co(II) and Mn(II) synthesized from a novel bifurcated ligand related to 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile showed selective CO2 adsorption and variable magnetic susceptibility (Agarwal et al., 2012).

Luminescent and Magnetic Properties

These compounds have also been explored for their luminescent and magnetic properties. For example, a study on salts with 4-((1H-imidazol-1-yl)methyl)benzonitrile, a related compound, demonstrated significant red-shifts in emission bands, indicating potential applications in luminescent materials (Tang, Wang, & Ng, 2018).

Antimicrobial and Anticancer Agents

Derivatives of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. A study involving the design and synthesis of bis-benzimidazole compounds, including those derived from 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, found notable anticancer activity and compliance with Lipinski's rule, indicating their potential as orally active molecules (Rashid, 2020).

Chemosensors

Compounds based on 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been utilized in the development of chemosensors. For instance, a chromofluorescent sensor for ratiometric detection of CN− ions was developed using a derivative of this compound, demonstrating its potential in environmental monitoring and bioanalytical applications (Kumar et al., 2018).

Corrosion Inhibition

The derivatives of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have been investigated for their corrosion inhibition properties. A study focused on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid, revealing their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Future Directions

The future directions of “3-(1H-Benzo[d]imidazol-2-yl)benzonitrile” research could involve further exploration of its potential applications in various fields . For instance, it could be used in the development of novel Metal-Organic Frameworks (MOFs) or as potential antitumor agents .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHJIZFNCKIADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile

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